(S)-3-((S)-Sec-butyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. The industrial synthesis often employs similar reagents and conditions as the laboratory-scale synthesis but on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A closely related compound with similar protective groups.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with different substituents.
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: A compound with a benzothiophene group attached to the piperazine ring.
Uniqueness
Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and butan-2-yl groups provide steric hindrance and influence its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-butan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10(2)11-9-15(8-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
HKBHWTZBSJEWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.